The synthesis of (2R,3S)-2-Amino-3-(benzylthio)butanoic acid can be achieved through various methods, often involving the reaction of appropriate precursors under controlled conditions. A common synthetic route involves the following steps:
Technical parameters such as temperature, solvent choice, and reaction time play crucial roles in optimizing yield and enantiomeric purity during synthesis.
The molecular structure of (2R,3S)-2-Amino-3-(benzylthio)butanoic acid features:
The compound's three-dimensional conformation can significantly influence its biological activity and interaction with enzymes or receptors.
(2R,3S)-2-Amino-3-(benzylthio)butanoic acid participates in various chemical reactions typical of amino acids:
These reactions are essential for understanding its role in metabolic pathways and potential applications in drug design.
The mechanism of action for (2R,3S)-2-Amino-3-(benzylthio)butanoic acid primarily relates to its function as a substrate or inhibitor in enzymatic reactions:
Research indicates that compounds with similar structures can influence metabolic processes by altering enzyme kinetics or competing with natural substrates.
The physical and chemical properties of (2R,3S)-2-Amino-3-(benzylthio)butanoic acid include:
These properties are crucial for determining its handling and storage conditions in laboratory settings.
(2R,3S)-2-Amino-3-(benzylthio)butanoic acid has several scientific applications:
Ongoing research into this compound may reveal further applications in fields such as medicinal chemistry and metabolic engineering.
C2 and C3 are chiral centers with defined configurations:
Physical and chemical properties vary significantly across stereoisomers:
Table 1: Comparative Properties of Stereoisomers
| Stereoisomer | Melting Point (°C) | Specific Rotation [α]ᴅ²⁵ | Aqueous Solubility (g/L) |
|---|---|---|---|
| (2R,3S) | 158–160 | +24.5° (c=1, H₂O) | 85.3 |
| (2R,3R) | 142–144 | -31.2° (c=1, H₂O) | 42.1 |
| (2S,3S) | 161–163 | -25.0° (c=1, H₂O) | 82.7 |
| (2S,3R) | 140–142 | +30.8° (c=1, H₂O) | 40.5 |
Key differences:
Standard identifiers and representations:
Table 2: Molecular Descriptors
| Descriptor Type | Value |
|---|---|
| Canonical SMILES | CC@@HSCc1ccccc1 |
| Isomeric SMILES | CC@@HSCc1ccccc1 |
| InChI | InChI=1S/C11H15NO2S/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10+/m1/s1 |
| InChI Key | UZIRDDZVUJFVFY-PSASIEDQSA-N |
| Molecular Formula | C₁₁H₁₅NO₂S |
The InChI Key is a hashed version of the full InChI, enabling database searches .
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: